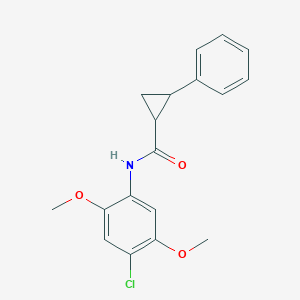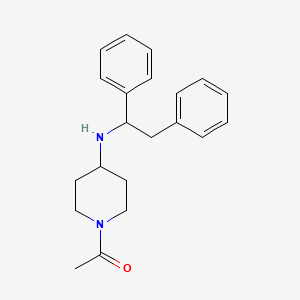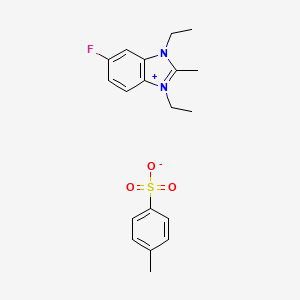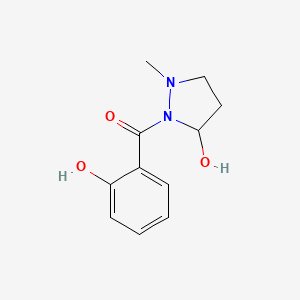
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. Since then, CP-55940 has been the subject of numerous scientific studies, which have investigated its chemical properties, synthesis method, mechanism of action, and potential therapeutic uses.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have both analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These include analgesia, sedation, hypothermia, appetite stimulation, and reduced locomotor activity. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating mood, reward, and cognition.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in laboratory experiments, including its complex synthesis process, potential toxicity, and the need for specialized equipment and expertise. Researchers must also be careful to control for factors such as dosage, route of administration, and species differences when using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide in animal studies.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential therapeutic uses in the treatment of pain, inflammation, and neurological disorders. Researchers are also investigating its potential anti-cancer properties and its ability to modulate the immune system. In addition, there is growing interest in the development of new synthetic cannabinoids that may have improved therapeutic profiles and fewer side effects than existing drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide remains an important tool for scientific research and holds promise for the development of new treatments for a wide range of diseases and conditions.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,5-dimethoxybenzaldehyde, 4-chlorophenylacetonitrile, and phenylcyclopropanecarboxylic acid. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product. However, the synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to activate the cannabinoid receptors in the brain and peripheral nervous system, which are involved in regulating pain, mood, appetite, and other physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been investigated for its potential anti-cancer properties, as well as its ability to modulate the immune system and reduce inflammation.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALOVWJXGIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)

![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)
